Bis(catecholato)diboron fundamental properties
Bis(catecholato)diboron fundamental properties
An In-depth Technical Guide to Bis(catecholato)diboron
Abstract
Bis(catecholato)diboron, with the chemical formula C₁₂H₈B₂O₄, is a pivotal reagent in modern synthetic chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its fundamental properties, including its chemical and physical characteristics, spectral data, and structural features. Detailed experimental protocols for its application are presented, alongside an exploration of its reactivity, particularly its role as a key precursor in metal-catalyzed and metal-free borylation reactions for the formation of carbon-boron bonds.[2][3][4] This document is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile diboron (B99234) compound.
Core Properties of Bis(catecholato)diboron
Bis(catecholato)diboron, also known as 2,2'-Bi-1,3,2-benzodioxaborole, is a white to off-white crystalline solid that is stable under ambient conditions.[1][2][5] Its structure features two boron atoms bridged by two catecholato ligands, which enhances both its stability and reactivity compared to other diboron reagents.[1] This compound is less sterically hindered than its commonly used counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), which can influence its reactivity.[6]
Physical and Chemical Data
The key quantitative properties of bis(catecholato)diboron are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₈B₂O₄ | [1][2][7] |
| Molecular Weight | 237.81 g/mol | [1][5][7] |
| Appearance | White to off-white powder/solid | [1][5] |
| Melting Point | 189 - 196 °C | [1][7] |
| Boiling Point | 315 - 330 °C | [1] |
| Density | 1.310 g/cm³ | [1] |
| CAS Number | 13826-27-2 | [1][2][7] |
| Purity | ≥97% | [5][7] |
Spectroscopic and Structural Characterization
The electronic properties and structure of bis(catecholato)diboron (B₂cat₂) have been investigated using various spectroscopic and computational methods. X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) studies have been crucial in understanding the electronic nature of the B-B bond.[8][9] The molecule is planar, possessing D₂h point group symmetry.[9]
Solid-state ¹¹B NMR spectroscopy has been employed to determine the internuclear distance between the two boron atoms, showing excellent agreement with data from single-crystal X-ray diffraction.[10]
| Spectroscopic Data | Observed Values and Characteristics | Citations |
| ¹¹B NMR | A dipolar coupling constant of -2580 ± 130 Hz was estimated between the directly bonded boron atoms. | [10] |
| XPS (B 1s) | A sharp, intense peak is observed at 196.89 eV in the gas phase. | [9] |
| NEXAFS (B K-edge) | An intense lower energy peak appears at 191.362 eV, which is a sensitive probe of the molecule's chemistry. | [9] |
| InChI | 1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | [7] |
| SMILES | c1ccc2ob(oc2c1)-b3oc4ccccc4o3 | [7] |
Reactivity and Applications
Bis(catecholato)diboron is a versatile reagent primarily used for installing boron functionalities into organic molecules.[11] While relatively stable, its B-B bond can be activated to participate in a wide array of chemical transformations.[9][11]
Borylation Reactions
B₂cat₂ is a key reagent in metal-catalyzed C-H borylation reactions, which directly convert C-H bonds to C-B bonds, providing a streamlined route to valuable organoboron compounds.[3] It is also used in metal-free borylation reactions. For instance, a photo-induced, metal-free protocol has been developed for the borylation of unactivated C(sp³)–H bonds using B₂cat₂.[4] The Lewis acid character of the diboron compound favors its activation through interaction with bases, leading to the cleavage of the B-B bond, a key step in these synthetic processes.[9]
Reactions with Diimines
B₂cat₂ reacts with α-diimines without the need for a catalyst.[11] The nature of the products formed depends on the steric and electronic properties of both the diimine and the diboron species.[11][12] This reactivity highlights its utility in synthesizing complex nitrogen- and boron-containing heterocyclic compounds.
Materials Science
In materials science, bis(catecholato)diboron serves as a building block for boron-containing polymers, which can exhibit enhanced thermal stability and mechanical strength.[1][13] It is also employed in the development of advanced materials such as sensors and catalysts due to its ability to form stable complexes.[1][13]
Experimental Protocols
The following sections provide detailed methodologies for representative experiments involving bis(catecholato)diboron.
Synthesis of a Borylated Product via Reaction with an α-Diimine
This protocol is adapted from the reaction of bis(catecholato)diboron with an N,N'-di-substituted α-diimine.[11]
Materials:
-
Bis(catecholato)diboron (B₂cat₂) (50 mg, 0.21 mmol)
-
N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) (85 mg, 0.21 mmol)
-
Toluene (B28343) (5 mL)
-
Hexanes (2 mL)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), add bis(catecholato)diboron (50 mg) to a solution of the α-diimine (85 mg) in toluene (5 mL) in a small vial.
-
Allow the solution to stand at room temperature for 4 hours.
-
Remove the toluene solvent in vacuo to yield a solid or oil.
-
Redissolve the product in a minimal amount of hexanes (approx. 2 mL).
-
Store the solution at -30 °C to induce crystallization.
-
Collect the crystalline precipitate by filtration and dry in vacuo.
-
Characterize the product using multinuclear NMR spectroscopy and elemental analysis.[11]
Visualized Workflows and Pathways
Diagrams generated using Graphviz DOT language illustrate key processes involving bis(catecholato)diboron.
Uncatalyzed Reaction with an α-Diimine
The following diagram illustrates the reaction pathway between bis(catecholato)diboron and an α-diimine, resulting in a 1:1 adduct.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13826-27-2: bis(catecholato)diboron | CymitQuimica [cymitquimica.com]
- 3. Borylation - Wikipedia [en.wikipedia.org]
- 4. Metal-free, photoinduced remote C(sp 3 )–H borylation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03048B [pubs.rsc.org]
- 5. boronmolecular.com [boronmolecular.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Bis(catecholato)diboron 97 13826-27-2 [sigmaaldrich.com]
- 8. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03428F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
